molecular formula C32H39NO4 B12368700 Fexofenadine-d3-1

Fexofenadine-d3-1

Cat. No.: B12368700
M. Wt: 504.7 g/mol
InChI Key: RWTNPBWLLIMQHL-KMVPRELGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is an orally active and non-sedative H1 receptor antagonist used primarily in the research of allergic rhinitis and chronic idiopathic urticaria . The deuterium labeling in Fexofenadine-d3-1 makes it a valuable tool in pharmacokinetic studies, as it allows for the tracking of the compound in biological systems.

Preparation Methods

The synthesis of Fexofenadine-d3-1 involves several steps, starting from benzene and methallyl as the initial reactants. The process includes Friedel–Crafts alkylation, hydrolysis, oxidation, esterification, and reduction reactions to obtain the intermediate product. This is followed by N-alkylation to produce the final compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, solvent selection, and reaction time to improve yield and purity .

Chemical Reactions Analysis

Fexofenadine-d3-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include anhydrous aluminum chloride for Friedel–Crafts alkylation, potassium permanganate for oxidation, and sodium borohydride for reduction . The major products formed from these reactions are intermediates that lead to the final this compound compound.

Properties

Molecular Formula

C32H39NO4

Molecular Weight

504.7 g/mol

IUPAC Name

2-methyl-2-[4-[1,2,2-trideuterio-1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]propanoic acid

InChI

InChI=1S/C32H39NO4/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36)/i14D2,29D

InChI Key

RWTNPBWLLIMQHL-KMVPRELGSA-N

Isomeric SMILES

[2H]C([2H])(CCN1CCC(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C([2H])(C4=CC=C(C=C4)C(C)(C)C(=O)O)O

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O

Origin of Product

United States

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